molecular formula C7H9ClN2O B2919448 (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol CAS No. 2413937-60-5

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol

Cat. No.: B2919448
CAS No.: 2413937-60-5
M. Wt: 172.61
InChI Key: YOWHQSQRSUEALO-UHFFFAOYSA-N
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Description

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by a pyrazole ring substituted with a chloro group and a cyclopropyl group, along with a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a cyclopropylpyrazole derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: 4-Chloro-1-cyclopropylpyrazole-3-carboxylic acid.

    Reduction: 1-Cyclopropylpyrazole.

    Substitution: 4-Amino-1-cyclopropylpyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may inhibit certain enzymatic activities or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropylpyrazole: Lacks the chloro and methanol groups, resulting in different reactivity and biological activity.

    4-Chloro-1-methylpyrazole: Similar structure but with a methyl group instead of a cyclopropyl group, leading to variations in chemical properties and applications.

    4-Chloro-1-phenylpyrazole:

Uniqueness

(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-chloro-1-cyclopropylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHQSQRSUEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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